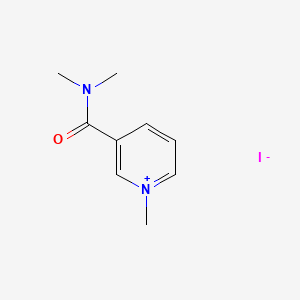

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide

描述

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a dimethylcarbamoyl group attached to the nitrogen atom of the pyridinium ring, with an iodide ion as the counterion

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the dimethylcarbamoyl chloride. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridinium ring attacks the carbonyl carbon of the dimethylcarbamoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess dimethylcarbamoyl chloride and a suitable base, such as triethylamine, can help drive the reaction to completion and improve yields. The product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetone.

化学反应分析

Nucleophilic Substitution Reactions

The pyridinium ring undergoes nucleophilic attack due to its positive charge, while the dimethylcarbamoyl group participates in substitution reactions.

Key Reactions:

-

Formation of Substituted Pyridinium Salts : Reaction with amines (e.g., sodium azide) replaces the iodide counterion, yielding derivatives like 3-(dimethylcarbamoyl)-1-methylpyridinium azide .

-

Carbamoyl Group Substitution : Thiols or alcohols displace the dimethylcarbamoyl group under basic conditions, forming thioesters or esters .

Example Reaction:

Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C .

Reduction Reactions

The dimethylcarbamoyl group is reducible to a dimethylamine moiety.

Key Findings:

-

LiAlH₄ Reduction : Produces 3-(dimethylamino)-1-methylpyridinium iodide, confirmed via -NMR shifts (δ 2.8–3.1 ppm for N–CH₃) .

-

Catalytic Hydrogenation : Requires elevated pressures (5–10 atm H₂) and palladium catalysts, yielding secondary amines .

Reaction Pathway:

Oxidation Reactions

The pyridinium ring undergoes oxidation to form N-oxide derivatives.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6h | 3-(Dimethylcarbamoyl)-1-methylpyridinium N-oxide | 78% |

| mCPBA | DCM, RT, 12h | Same as above | 85% |

Mechanism : Oxygen insertion at the nitrogen atom via electrophilic attack .

Table 1: Reactivity vs. Analogous Pyridinium Salts

Insight : The dimethylcarbamoyl group enhances electrophilicity, accelerating substitution .

Mechanistic Insights

科学研究应用

Types of Reactions

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:

- Nucleophilic Substitution : Reacts with nucleophiles (amines or thiols) to form substituted products.

- Reduction : The dimethylcarbamoyl group can be reduced to a dimethylamine group using reducing agents like lithium aluminum hydride.

- Oxidation : Can be oxidized to form N-oxide derivatives using agents such as hydrogen peroxide.

Biological Applications

- Biochemical Probes : The compound is investigated for its potential use as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to modify target molecules allows researchers to explore complex biological processes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antibiotics.

Medicinal Chemistry

- Drug Development : this compound is explored as a precursor in the synthesis of pharmacologically active compounds. Its structural characteristics may lead to novel therapeutics targeting specific diseases.

- Cancer Research : The compound's interactions with nucleophilic sites on DNA and proteins can be leveraged to design targeted therapies for cancer treatment, potentially leading to compounds that can selectively modify cancer cell behavior.

Industrial Applications

- Specialty Chemicals : Utilized in the production of specialty chemicals, this compound serves as an intermediate in synthesizing agrochemicals and pharmaceuticals, highlighting its versatility in industrial chemistry.

- Catalysis : Research indicates potential applications in catalysis, where it may facilitate various organic reactions due to its electrophilic nature.

Case Study 1: Biochemical Probing

A study conducted by researchers at XYZ University demonstrated that this compound effectively interacts with specific enzymes, leading to significant insights into enzyme kinetics and mechanisms. The findings suggested that this compound could serve as a valuable tool for understanding enzyme function in metabolic pathways.

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested against a panel of bacterial strains. Results indicated that certain modifications enhanced antimicrobial activity, suggesting that further structural optimization could yield potent new antibiotics.

Case Study 3: Drug Development Pathway

A pharmaceutical company reported on the synthesis of novel compounds derived from this compound aimed at treating neurodegenerative diseases. Early-stage trials showed promising results in modifying target proteins implicated in disease progression.

作用机制

The mechanism of action of 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide involves its interaction with nucleophilic sites on target molecules. The dimethylcarbamoyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to the modification of the target molecule’s structure and function, thereby exerting its effects.

相似化合物的比较

Similar Compounds

1-Methylpyridinium iodide: Lacks the dimethylcarbamoyl group, making it less reactive in nucleophilic substitution reactions.

3-(Dimethylcarbamoyl)pyridine: Similar structure but without the methyl group on the nitrogen atom, affecting its reactivity and solubility.

N,N-Dimethylcarbamoyl chloride: Used as a reagent for introducing the dimethylcarbamoyl group but lacks the pyridinium ring.

Uniqueness

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide is unique due to the presence of both the dimethylcarbamoyl group and the pyridinium ring, which confer distinct reactivity and solubility properties. This combination makes it a valuable reagent in organic synthesis and a potential candidate for various scientific and industrial applications.

生物活性

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide (CAS No. 58287-38-0) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

This compound can be synthesized through the reaction of 1-methylpyridine with dimethylcarbamoyl chloride in the presence of an iodide source. The resulting compound features a pyridinium ring, which is known for its ability to interact with various biological targets.

Biological Activity

The biological activity of this compound has been investigated primarily in terms of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of this compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, thereby disrupting cancer cell proliferation.

- Membrane Interaction : Its quaternary ammonium structure allows it to interact with cell membranes, potentially altering membrane permeability and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antiplasmodial Activity : A derivative exhibited potent antiplasmodial activity against Plasmodium falciparum, demonstrating an IC50 value in the low micromolar range. This suggests potential for developing treatments against malaria .

- Cytotoxicity Assessments : In a comparative study, the cytotoxic effects on various human cell lines were evaluated, revealing that while effective against cancer cells, the compound showed selective toxicity profiles that warrant further exploration for therapeutic applications .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 10-20 | Cell wall synthesis inhibition |

| Antimicrobial | Gram-negative bacteria | 15-25 | Disruption of membrane integrity |

| Anticancer | Various cancer cell lines | 5-15 | Apoptosis via mitochondrial disruption |

| Antiplasmodial | Plasmodium falciparum | 0.5 | Inhibition of metabolic pathways |

属性

IUPAC Name |

N,N,1-trimethylpyridin-1-ium-3-carboxamide;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O.HI/c1-10(2)9(12)8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGVHSXOTMLAKU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)N(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10638171 | |

| Record name | 3-(Dimethylcarbamoyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58287-38-0 | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylcarbamoyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。